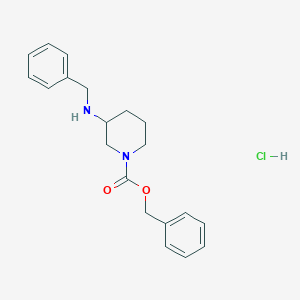

Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride

CAS No.: 1179362-03-8

Cat. No.: VC3250520

Molecular Formula: C20H25ClN2O2

Molecular Weight: 360.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1179362-03-8 |

|---|---|

| Molecular Formula | C20H25ClN2O2 |

| Molecular Weight | 360.9 g/mol |

| IUPAC Name | benzyl 3-(benzylamino)piperidine-1-carboxylate;hydrochloride |

| Standard InChI | InChI=1S/C20H24N2O2.ClH/c23-20(24-16-18-10-5-2-6-11-18)22-13-7-12-19(15-22)21-14-17-8-3-1-4-9-17;/h1-6,8-11,19,21H,7,12-16H2;1H |

| Standard InChI Key | HDRCYKKARRFRJF-UHFFFAOYSA-N |

| SMILES | C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)NCC3=CC=CC=C3.Cl |

| Canonical SMILES | C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)NCC3=CC=CC=C3.Cl |

Introduction

Chemical Identity and Structure

Molecular Structure and Composition

Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride features a six-membered piperidine heterocyclic ring as its central scaffold. The compound incorporates two key functional groups: a benzylamino substituent at the 3-position and a benzyl carboxylate (Cbz) protecting group at the 1-position nitrogen of the piperidine ring. The molecule exists as a hydrochloride salt, which increases its stability and improves its solubility properties in polar solvents.

Based on its chemical structure, the compound has a partial molecular formula beginning with C20 as indicated in the available data. By analyzing similar compounds and the constituent functional groups, the complete molecular formula can be estimated as C20H25ClN2O2, though this would need confirmation through analytical methods.

Chemical Identifiers and Registration

The compound is uniquely identified by its CAS registry number 1179362-03-8 and the vendor catalog identifier VCID: VC3250520. These identifiers are essential for unambiguous identification in chemical databases and research literature.

Comparative Structural Analysis

Structural Relationships to Similar Compounds

Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride shares structural similarities with several related compounds, allowing for comparative analysis of its potential properties and behaviors:

The structural differences between these compounds primarily involve the nature of the amine-containing functional group at position 3 and the type of carbamate protecting group. These variations result in different molecular weights and potentially different chemical behaviors and applications .

Structural Features and Significance

The key structural elements of Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride include:

-

The piperidine ring, which provides a conformationally restricted scaffold commonly found in biologically active compounds

-

The benzylamino group at position 3, which introduces a secondary amine functionality and a phenyl ring that can participate in various intermolecular interactions

-

The benzyl carboxylate (Cbz) protecting group, which masks the reactivity of the piperidine nitrogen while allowing for selective deprotection under specific conditions

-

The hydrochloride salt formation, which enhances water solubility and stability compared to the free base form

These structural features combine to create a molecule with potential applications in medicinal chemistry and organic synthesis.

Physical and Chemical Properties

Physical State and Appearance

Based on the properties of structurally similar compounds, Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride likely exists as a white to off-white crystalline solid at standard temperature and pressure. The crystalline nature would be consistent with the properties of other piperidine-derived hydrochloride salts.

Solubility Profile

As a hydrochloride salt, the compound would be expected to exhibit enhanced solubility in polar protic solvents compared to its free base form. This likely includes good solubility in:

-

Water (especially at acidic pH)

-

Lower alcohols (methanol, ethanol)

-

Dimethyl sulfoxide (DMSO)

-

Dimethylformamide (DMF)

The presence of the lipophilic benzyl groups would also confer some solubility in moderately polar organic solvents such as dichloromethane and chloroform.

Stability Characteristics

Synthesis and Preparation Methods

General Synthetic Approaches

The synthesis of Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride would typically follow one of several possible routes, drawing parallels from the preparation of similar compounds:

Reductive Amination Route

A common approach would involve reductive amination between a piperidine-3-one derivative (with the nitrogen protected as a carbamate) and benzylamine, followed by salt formation:

-

Protection of piperidine nitrogen with benzyl chloroformate to form the Cbz-protected piperidine

-

Oxidation at the 3-position to create a ketone functionality

-

Reductive amination with benzylamine using a reducing agent such as sodium cyanoborohydride

-

Treatment with HCl to form the hydrochloride salt

Nucleophilic Substitution Route

An alternative approach might utilize nucleophilic substitution:

-

Protection of piperidine nitrogen with benzyl chloroformate

-

Introduction of a good leaving group (such as mesylate or tosylate) at the 3-position

-

Nucleophilic substitution with benzylamine

-

Conversion to the hydrochloride salt

These synthetic strategies would be selected based on starting material availability, desired stereochemistry, and scale of production.

Optimization Considerations

For optimal synthesis of Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride, several parameters would need careful control:

-

Temperature: Typically maintained between 0-25°C for the protection step and reductive amination

-

Solvent selection: Anhydrous conditions using THF, dichloromethane, or methanol depending on the specific step

-

pH control: Particularly important during the reductive amination step to favor imine formation

-

Purification: Column chromatography using appropriate solvent systems (e.g., ethyl acetate/hexane gradients) for intermediate purification before salt formation

Chemical Reactivity and Reactions

Functional Group Reactivity

Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride contains several reactive functional groups that can participate in diverse chemical transformations:

Carbamate Group Reactivity

The benzyl carbamate (Cbz) protecting group can be selectively removed under various conditions:

-

Catalytic hydrogenation (H₂, Pd/C) - the most common method

-

Treatment with strong acids (HBr/AcOH)

-

Reduction with lithium in liquid ammonia

This deprotection would generate the free secondary amine at the piperidine nitrogen.

Secondary Amine Reactivity

The benzylamino group at the 3-position provides a secondary amine functionality that can undergo:

-

Acylation with acid chlorides or anhydrides to form amides

-

Alkylation with alkyl halides to form tertiary amines

-

Reductive alkylation with aldehydes or ketones

-

Conjugate addition to α,β-unsaturated carbonyl compounds

Benzyl Group Modifications

The aromatic rings in both the benzylamino group and the carbamate protecting group can participate in:

-

Electrophilic aromatic substitution reactions (halogenation, nitration)

-

Transition metal-catalyzed cross-coupling reactions

-

Reduction or oxidation of the aromatic rings under forcing conditions

Applications in Research and Development

Chemical Research Applications

Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride finds application in various areas of chemical research:

As a Building Block in Organic Synthesis

The compound serves as a functionalized piperidine scaffold for the construction of more complex molecules, particularly those requiring specific substitution patterns on the piperidine ring. The presence of orthogonally protected nitrogen atoms (the carbamate-protected piperidine nitrogen and the benzylamino group) allows for selective functional group manipulations.

In Methodology Development

The compound can serve as a model substrate for developing and optimizing new synthetic methodologies, especially those involving:

-

Selective deprotection strategies

-

Chemoselective functionalization of different nitrogen atoms

-

Stereoselective modifications of the piperidine ring

As a Precursor to Bioactive Compounds

Piperidine derivatives broadly constitute an important class of heterocycles in medicinal chemistry, with applications across multiple therapeutic areas. The 3-substituted piperidine motif appears in various bioactive compounds, including:

-

Central nervous system agents

-

Anti-inflammatory compounds

-

Antimicrobial agents

-

Enzyme inhibitors

In Structure-Activity Relationship Studies

The compound's defined substitution pattern makes it valuable for structure-activity relationship (SAR) studies, where systematic modifications to the molecular structure can be correlated with changes in biological activity.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

In ¹H NMR spectroscopy, the compound would likely exhibit:

-

Aromatic proton signals from both benzyl groups (δ ~7.2-7.4 ppm)

-

Methylene signals from the benzyl groups (δ ~4.5-5.0 ppm)

-

Complex multiplets from the piperidine ring protons (δ ~1.5-3.5 ppm)

-

A characteristic signal pattern for the proton at the 3-position of the piperidine ring

In ¹³C NMR, distinctive signals would include the carbamate carbonyl carbon (δ ~155 ppm) and the aromatic carbons (δ ~125-140 ppm).

Infrared (IR) Spectroscopy

Key IR absorption bands would include:

-

N-H stretching (~3300-3500 cm⁻¹)

-

C=O stretching from the carbamate group (~1680-1700 cm⁻¹)

-

C-N stretching (~1250-1350 cm⁻¹)

-

Aromatic C=C stretching (~1450-1600 cm⁻¹)

Chromatographic Behavior

For analytical and preparative purposes, the compound would likely exhibit characteristic retention behavior in various chromatographic systems:

-

Reverse-phase HPLC: Moderate retention on C18 columns using methanol/water or acetonitrile/water mobile phases

-

Normal-phase chromatography: Good separation using silica gel with ethyl acetate/hexane or dichloromethane/methanol solvent systems

-

Thin-layer chromatography (TLC): Visualization using UV detection and ninhydrin or Dragendorff's reagent as staining agents

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume